molecular formula C19H28N2O B12454986 (1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone

(1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B12454986
M. Wt: 300.4 g/mol
InChI Key: RAFVBXFYNZBAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone is a compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 1-benzylpiperidine with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions may vary, but common conditions include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzylpiperidin-4-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of a ketone group.

    4-Methyl-1-phenylpiperidine: This compound shares the piperidine ring structure but has different substituents.

Uniqueness

(1-Benzylpiperidin-4-yl)(4-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

(1-benzylpiperidin-4-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H28N2O/c1-16-7-13-21(14-8-16)19(22)18-9-11-20(12-10-18)15-17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3

InChI Key

RAFVBXFYNZBAMM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.